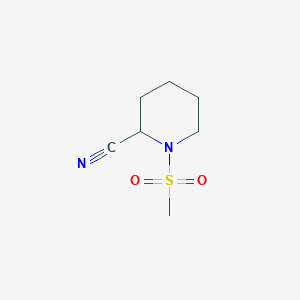

1-(Methylsulfonyl)piperidine-2-carbonitrile

Description

Properties

Molecular Formula |

C7H12N2O2S |

|---|---|

Molecular Weight |

188.25 g/mol |

IUPAC Name |

1-methylsulfonylpiperidine-2-carbonitrile |

InChI |

InChI=1S/C7H12N2O2S/c1-12(10,11)9-5-3-2-4-7(9)6-8/h7H,2-5H2,1H3 |

InChI Key |

WRCJWQRSWFXPMU-UHFFFAOYSA-N |

Canonical SMILES |

CS(=O)(=O)N1CCCCC1C#N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Methylsulfonyl)piperidine-2-carbonitrile can be synthesized through several methods. One common approach involves the reaction of piperidine with methylsulfonyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then treated with a cyanating agent like sodium cyanide to introduce the nitrile group .

Industrial Production Methods: Industrial production of this compound typically involves large-scale reactions using similar synthetic routes. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions: 1-(Methylsulfonyl)piperidine-2-carbonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfone derivatives using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction of the nitrile group can yield primary amines using reducing agents such as lithium aluminum hydride.

Substitution: The nitrile group can participate in nucleophilic substitution reactions, forming amides or other derivatives.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Ammonia, primary amines.

Major Products Formed:

Oxidation: Sulfone derivatives.

Reduction: Primary amines.

Substitution: Amides, other substituted derivatives.

Scientific Research Applications

1-(Methylsulfonyl)piperidine-2-carbonitrile has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Investigated for its potential as a building block in the design of bioactive compounds.

Medicine: Explored for its potential use in drug discovery and development, particularly in the synthesis of pharmaceutical agents.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(Methylsulfonyl)piperidine-2-carbonitrile depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The nitrile group can act as a bioisostere, mimicking other functional groups and influencing the compound’s binding affinity and selectivity .

Comparison with Similar Compounds

Molecular Structure and Substituent Analysis

The structural analogs of 1-(methylsulfonyl)piperidine-2-carbonitrile share the piperidine-carbonitrile core but differ in substituents and substitution patterns:

(S)-1-(4-Methyl-2-(3-phenylpropyl)oxazol-5-yl)-piperidine-2-carbonitrile (Compound 4) Substituents: Oxazole and 3-phenylpropyl groups at positions 1 and 4. Reference:

2-({1-[(3-Methylphenyl)methanesulfonyl]piperidin-3-yl}methoxy)pyridine-4-carbonitrile Substituents: Methylsulfonyl group at piperidine-N1, with a pyridine-4-carbonitrile linked via methoxy. Reference:

(S)-1-(2-Chloroacetyl)pyrrolidine-2-carbonitrile

- Core Structure : Pyrrolidine (5-membered ring) instead of piperidine, with a chloroacetyl group.

- Key Features : Smaller ring size increases conformational strain, influencing reactivity and bioavailability.

- Reference :

1-Piperidinocyclohexanecarbonitrile Core Structure: Cyclohexane fused to piperidine, with a nitrile group. Key Features: The bicyclic system enhances steric bulk, reducing solubility but increasing membrane permeability. Reference:

Physicochemical Properties

*Calculated properties based on structural analogs.

Data Tables

Table 1: Structural Comparison

Biological Activity

1-(Methylsulfonyl)piperidine-2-carbonitrile is a chemical compound characterized by a piperidine ring substituted with a methylsulfonyl group and a carbonitrile functional group. Its molecular formula is C₇H₈N₂O₂S, indicating the presence of seven carbon atoms, eight hydrogen atoms, two nitrogen atoms, two oxygen atoms, and one sulfur atom. This compound has garnered interest in medicinal chemistry due to its potential biological activities.

Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial properties . Studies have shown that derivatives of piperidine can influence cellular processes such as cell signaling pathways and gene expression, suggesting therapeutic applications in treating infections caused by various pathogens.

Table 1: Summary of Antimicrobial Activity

| Test Organism | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 6.25 μg/mL | |

| Escherichia coli | 12.5 μg/mL | |

| Mycobacterium tuberculosis | 0.5 μM |

The mechanism of action for this compound is believed to involve interactions with enzymes involved in metabolic pathways. These interactions could elucidate its pharmacodynamics and pharmacokinetics, contributing to its therapeutic potential.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies reveal that modifications in the piperidine structure can significantly influence biological activity. For example, variations in the substituents on the piperidine ring can lead to differences in solubility and binding affinity to biological targets.

Table 2: Comparisons with Similar Compounds

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 1-(Methanesulfonyl)piperidine-2-carbonitrile | Similar piperidine structure | Different solubility properties |

| 1-(Phenylsulfonyl)piperidine-2-carbonitrile | Contains a phenyl group | May show enhanced binding affinity |

| 1-(Methylthio)piperidine-2-carbonitrile | Contains a methylthio group | Potentially different biological activity profile |

Study on Antitubercular Activity

In a recent study, derivatives of piperidines including this compound were screened for their antitubercular activity against Mycobacterium tuberculosis. The compound demonstrated moderate activity with MIC values indicating effectiveness against both drug-sensitive and multidrug-resistant strains .

Table 3: Antitubercular Activity Results

| Compound Name | MIC (μM) | Activity Description |

|---|---|---|

| This compound | <0.5 | Moderate activity against Mtb |

| Control Compound | >10 | No significant activity |

Toxicity Studies

Toxicity assessments have shown that this compound is non-cytotoxic against HepG2 cell lines at concentrations up to the highest tested levels, minimizing concerns regarding mitochondrial toxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.